3,8-Diamino-6-phenylphenanthridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-phenylphenanthridine-3,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3/c20-13-6-8-15-16-9-7-14(21)11-18(16)22-19(17(15)10-13)12-4-2-1-3-5-12/h1-11H,20-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNAVTYCORRLMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00966339 | |
| Record name | 6-Phenylphenanthridine-3,8-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00966339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52009-64-0 | |
| Record name | 3,8-Diamino-6-phenylphenanthridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52009-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,8-Diamino-6-phenylphenanthridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052009640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Phenylphenanthridine-3,8-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00966339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,8-diamino-6-phenylphenanthridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategic Chemical Modifications of 3,8 Diamino 6 Phenylphenanthridine
Established Synthetic Pathways for the Core 3,8-Diamino-6-phenylphenanthridine Structure
The synthesis of the foundational this compound structure is a critical first step for any subsequent derivatization. While specific proprietary methods may exist, the general synthetic strategies are understood within the chemical community. These methods focus on constructing the tricyclic phenanthridine (B189435) core and introducing the amino and phenyl substituents at the desired positions.
The synthesis of phenanthridine and its derivatives often involves cyclization reactions. A common strategy for forming the phenanthridine core is the Bischler-Napieralski reaction followed by dehydrogenation, or the Pictet-Spengler reaction. For this compound specifically, the precursors would need to contain the necessary functionalities to yield the final product.
A plausible synthetic route, based on established chemical principles, could involve precursors such as substituted biphenyls or fluorenones. For instance, a dinitrobiphenyl derivative could be a key intermediate. The synthesis could proceed through the following conceptual steps:
Nitration of a suitable biphenyl (B1667301) precursor: This would introduce the nitro groups that will later be reduced to the amino groups at positions 3 and 8.
Cyclization: A subsequent reaction to form the central nitrogen-containing ring. This could involve the introduction of the carbon atom at position 6, along with the phenyl group.
Reduction: The final step would be the reduction of the nitro groups to the desired amino groups.
Optimized reaction conditions are crucial for maximizing yield and purity. This includes careful selection of solvents, catalysts, reaction temperatures, and reaction times. For example, the reduction of nitro groups to amines is often carried out using reducing agents like tin(II) chloride, sodium dithionite, or catalytic hydrogenation with palladium on carbon. The choice of reducing agent can be critical to avoid unwanted side reactions.
The table below outlines a hypothetical set of precursor reactants and conditions based on common organic synthesis transformations.
| Reaction Step | Precursor Reactants | Reagents and Conditions | Intermediate/Final Product |
| Nitration | 2-aminobiphenyl | Nitrating mixture (e.g., HNO₃/H₂SO₄) | Dinitrobiphenyl derivative |
| Cyclization | Dinitrobiphenyl derivative | Acylating agent, Lewis acid | Dinitrophenylphenanthridine derivative |
| Reduction | Dinitrophenylphenanthridine | Reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C) | This compound |
This table presents a conceptual pathway and specific reagents and conditions would require experimental optimization.
Continuous efforts in synthetic organic chemistry aim to improve the efficiency and purity of target compounds. For the synthesis of this compound, advancements may include:
Catalyst Development: The use of more efficient and selective catalysts for the cyclization and reduction steps can significantly improve yields and reduce the formation of byproducts.
Purification Techniques: Advanced chromatographic techniques, such as flash chromatography or preparative high-performance liquid chromatography (HPLC), can be employed to achieve high purity of the final product. Commercial suppliers often report purities of around 98%. sigmaaldrich.comsigmaaldrich.com
Process Optimization: A systematic study of reaction parameters, potentially using design of experiments (DoE), can identify the optimal conditions for maximizing yield and minimizing impurities. nih.gov For instance, careful control of temperature and reaction time during the reduction step can prevent over-reduction or side reactions.
Rational Design and Synthesis of this compound Derivatives
The presence of two primary amino groups at positions 3 and 8 makes this compound an ideal scaffold for derivatization. cymitquimica.com These amino groups can act as nucleophiles, allowing for a wide range of chemical modifications to tailor the properties of the final molecule. cymitquimica.com
The amino groups at positions 3 and 8 are key handles for chemical modification. Their reactivity allows for the introduction of various functional groups, leading to a diverse library of derivatives with potentially new and interesting properties.
Alkylation and arylation reactions introduce alkyl or aryl groups onto the nitrogen atoms of the amino moieties.
Alkylation: This can be achieved by reacting this compound with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) in the presence of a base. The base is necessary to deprotonate the amino group, increasing its nucleophilicity. The degree of alkylation (mono- or di-alkylation at each amino group) can be controlled by stoichiometry and reaction conditions.
Arylation: The introduction of aryl groups can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium or copper catalyst to couple the amine with an aryl halide or triflate. This method allows for the introduction of a wide variety of substituted and unsubstituted aryl groups.
The table below provides examples of reactants for these transformations.
| Reaction Type | Reactant for Derivatization | Typical Reagents and Conditions | Resulting Derivative Class |
| Alkylation | Alkyl halide (e.g., CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-alkylated derivative |
| Arylation | Aryl halide (e.g., C₆H₅Br) | Pd or Cu catalyst, Ligand, Base | N-arylated derivative |
The synthesis of amide and urea (B33335) analogues introduces carbonyl functionalities, which can participate in hydrogen bonding and alter the electronic properties of the molecule.
Amide Synthesis: Amides are typically formed by reacting the amino groups with acylating agents such as acyl chlorides or carboxylic anhydrides. The reaction is often carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the HCl or carboxylic acid byproduct. Alternatively, direct coupling of carboxylic acids with the diamine can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Urea Synthesis: Urea derivatives can be synthesized by reacting this compound with isocyanates. The reaction is generally straightforward and proceeds by the nucleophilic addition of the amine to the isocyanate. Symmetrical or unsymmetrical ureas can be prepared depending on the isocyanate used. Another approach involves the use of phosgene (B1210022) or a phosgene equivalent to first form a carbamoyl (B1232498) chloride, which then reacts with another amine. A more recent and safer method involves the direct synthesis from carboxylic acids using urea as the nitrogen source, catalyzed by substances like magnesium nitrate (B79036) or imidazole. nih.govrsc.org
The following table summarizes the synthesis of amide and urea analogues.
| Derivative Class | Reactant for Derivatization | Typical Reagents and Conditions |
| Amide | Acyl chloride (R-COCl) or Carboxylic acid (R-COOH) | Base (e.g., Pyridine) or Coupling agent (e.g., DCC) |
| Urea | Isocyanate (R-NCO) | Inert solvent (e.g., THF, CH₂Cl₂) |
Strategic Derivatization at the Amino Moieties (Positions 3 and 8)
Development of Guanidinium (B1211019) Derivatives
The transformation of the primary amino groups at the C3 and C8 positions of this compound into guanidinium moieties represents a significant synthetic modification. While direct literature on the guanidinylation of this specific molecule is not extensively detailed, the conversion of aromatic amines to guanidines is a well-established area of organic synthesis. scholaris.cadergipark.org.trorganic-chemistry.org This process, known as guanidinylation, typically involves the reaction of the amine with a guanylating agent.
A common and effective method involves using protected guanidine (B92328) reagents, such as N,N´-di-Boc-N˝-triflylguanidine, often referred to as Goodman's reagent. nih.gov The reaction proceeds by nucleophilic attack of the primary aromatic amine onto the electrophilic carbon of the guanylating agent. This direct approach allows for the installation of a protected guanidine group early in a synthetic route, which can be deprotected in a later step. nih.gov The reactivity of aromatic amines in these reactions can be slower compared to aliphatic amines, sometimes requiring prolonged reaction times or catalysis to achieve high yields. scholaris.ca
Catalytic systems have been developed to facilitate this transformation, especially for less reactive amines. Lanthanide amides and ytterbium triflate have shown high efficiency in catalyzing the addition of amines to carbodiimides, an atom-economical route to N,N',N''-trisubstituted guanidines. dergipark.org.trorganic-chemistry.org Metal-free approaches using ionic liquids as a green medium have also been reported to promote the hydroamination of carbodiimides, yielding guanidines in high yields without a catalyst. dergipark.org.tr These methodologies provide a toolbox for converting the diamino structure of this compound into its corresponding bis-guanidinium derivative, significantly altering its charge, basicity, and hydrogen-bonding capabilities.
Structural Modifications on the Phenyl Substituent (Position 6)
The phenyl group at the 6-position of the phenanthridine core is a key site for structural modification to fine-tune the molecule's properties. A variety of synthetic strategies allow for the introduction of diverse aryl substituents at this position, often by employing different starting materials in the core synthesis of the phenanthridine ring.
One powerful approach is the transition metal-catalyzed synthesis, which offers broad versatility in preparing phenanthridine derivatives with various substitutions on the side rings. scholaris.ca For instance, methods starting from easily accessible materials like benzylamines and aryl iodides can yield poly-substituted phenanthridines. scholaris.ca The synthesis of 6-substituted phenanthridines can also be achieved through the visible-light-induced aerobic oxidative cyclization of 2-isocyanobiphenyls with hydrazines, a metal-free approach. researchgate.net This method allows for the generation of functional radicals that are trapped by the 2-isocyanobiphenyls to form the desired 6-substituted products. researchgate.net
These synthetic routes enable the introduction of a wide range of functional groups onto the C6-phenyl ring, thereby modulating the electronic and steric properties of the entire molecule.
Quaternization of the Heterocyclic Nitrogen (N-5) and its Impact on Reactivity
Quaternization involves the alkylation of the endocyclic nitrogen atom (N-5) of the phenanthridine ring, converting it into a positively charged phenanthridinium salt. This modification has a profound impact on the molecule's electronic structure, solubility, and biological interactions.
A notable application of this reaction is the synthesis of a phenanthridinium-containing DNA building block, an analogue of the well-known DNA intercalator ethidium (B1194527). This synthesis starts directly from this compound. The N-5 nitrogen is alkylated to create the phenanthridinium cation, which is then incorporated into an oligonucleotide using phosphoramidite (B1245037) chemistry. The resulting quaternized structure is crucial for its function, as it promotes intercalation within the DNA base stack.
The reactivity of the heterocyclic nitrogen towards quaternization depends on factors like the nucleophilicity of the nitrogen and the nature of the alkylating agent. Generally, the reaction involves treating the phenanthridine with an alkyl halide or another suitable electrophile. The resulting phenanthridinium salts exhibit altered reactivity and physical properties compared to the parent molecule. The positive charge enhances the planarity and extends the conjugated system, often leading to changes in its spectral characteristics.
Stereochemical Considerations and Regioselectivity in Phenanthridine Synthesis
The synthesis of substituted phenanthridines often requires precise control over the orientation of substituents (regioselectivity) and their three-dimensional arrangement (stereoselectivity). Several modern synthetic methods have been developed to address these challenges, providing access to specific isomers that might be difficult to obtain through classical syntheses.
Transition metal-catalysis is a cornerstone for achieving high regioselectivity. For example, rhodium-catalyzed [2+2+2] cycloaddition reactions provide an efficient route with excellent regioselectivity, particularly when bulky groups are involved. scholaris.ca Similarly, oxidative cyclization of 2-isocyanobiphenyls mediated by PhI(OAc)₂, a metal-free approach, also demonstrates high regioselectivity at ambient temperatures. scholaris.ca Multicomponent tandem reactions can yield complex phenanthridine cores with high efficiency and control over the final substitution pattern. scholaris.ca
Photocatalysis has also emerged as a powerful tool. The use of a 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767) photocatalyst under visible light enables regioselective intramolecular C–N cross-coupling to synthesize phenanthridine-fused systems. organic-chemistry.org Quantum chemical studies have been employed to understand the reaction mechanisms and the origins of regioselectivity and stereoselectivity in such photochemical reactions, aiding in the rational design of catalysts and substrates for desired outcomes. researchgate.net
Table 1: Comparison of Synthetic Methods for Phenanthridine Derivatives
| Synthetic Method | Key Features | Catalyst/Reagent | Selectivity |
|---|---|---|---|
| Rhodium-Catalysed Cycloaddition | Highly efficient for bulky groups. | Rhodium complex | Excellent regioselectivity. scholaris.ca |
| PhI(OAc)₂-Mediated Cyclization | Metal-free, mild conditions. | PhI(OAc)₂ | High regioselectivity. scholaris.ca |
| Visible-Light Photocatalysis | Uses visible light as an energy source. | 9-Mesityl-10-methylacridinium perchlorate | Regioselective C-N coupling. organic-chemistry.org |
| Multicomponent Tandem Reaction | Forms complex cores in one pot. | Gold/silver or Iodo-catalyst | Regioselective 6-endo-dig cyclization. scholaris.ca |
Green Chemistry Principles in this compound Synthesis
Adherence to green chemistry principles is increasingly important in the synthesis of complex molecules like phenanthridines. These principles aim to reduce waste, avoid hazardous substances, and improve energy efficiency.
A prime example of a green synthetic approach is the metal-free, visible-light-induced aerobic oxidative cyclization of 2-isocyanobiphenyls. researchgate.net This method offers several advantages over traditional syntheses that may employ expensive or toxic heavy metal catalysts and harsh reaction conditions. By using an organic dye like eosin (B541160) B as a photocatalyst, visible light as the energy source, and atmospheric oxygen as the oxidant, the process becomes significantly more environmentally benign. researchgate.net The only byproduct is water, making it a highly atom-economical reaction.
Another green approach involves the use of ionic liquids as recyclable reaction media, which can replace volatile and often toxic organic solvents. dergipark.org.tr The catalytic addition of amines to carbodiimides in an ionic liquid like [HMIm][BF4] provides a direct, catalyst-free route to guanidines, which could be applied to modify the diamino-phenanthridine core. dergipark.org.tr These methods highlight a shift towards more sustainable synthetic strategies in the production of phenanthridine derivatives.
Table 2: Green Synthesis Approach for Phenanthridine Core
| Feature | Traditional Method (e.g., Metal Catalysis) | Green Method (Visible-Light Photocatalysis) |
|---|---|---|
| Catalyst | Often expensive and/or toxic metals (e.g., Pd, Rh). scholaris.ca | Inexpensive, metal-free organic dye (e.g., Eosin B). researchgate.net |
| Energy Source | Often requires heating (thermal energy). | Ambient temperature, visible light. researchgate.net |
| Oxidant | May require stoichiometric chemical oxidants. | Atmospheric oxygen (from air). researchgate.net |
| Byproducts | Can generate metallic and other chemical waste. | Primarily water. researchgate.net |
| Solvents | Often relies on volatile organic compounds (VOCs). | Can be performed in greener solvents. |
Molecular Interactions with Biological Macromolecules
Investigation of Nucleic Acid Binding Mechanisms and Affinities
Research into 3,8-Diamino-6-phenylphenanthridine, also referred to as DAPP, has identified it as a molecule with a strong affinity for nucleic acids, primarily through intercalation. nih.govchemodex.com This interaction is potent enough for the compound to be utilized as a ligand in affinity chromatography for the specific purification of plasmid DNA. nih.govchemodex.com
The primary mechanism by which this compound interacts with double-stranded nucleic acids is intercalation. nih.govchemodex.com This process involves the insertion of its planar phenanthridine (B189435) ring system between the stacked base pairs of the DNA double helix. This mode of binding is characteristic of many planar aromatic molecules and is known to cause structural perturbations in the nucleic acid, such as unwinding of the helix and an increase in its length. While its role as a DNA intercalator is established, specific studies detailing its intercalative binding with double-stranded RNA (dsRNA) are less prevalent in the surveyed literature.
The core of the intercalative binding lies in the π-π stacking interactions between the aromatic rings of this compound and the adjacent nucleobases of the DNA. The large, π-conjugated structure of the phenylphenanthridine dye is well-suited for this type of hydrophobic and van der Waals interaction. chemodex.com The planar molecule orients itself to maximize contact with the surfaces of the base pairs above and below, effectively becoming a temporary part of the DNA's stacked core. While the general mechanism is understood, detailed crystallographic or high-resolution spectroscopic studies that precisely map the specific base-pair preferences (e.g., GC vs. AT-rich regions) and the exact orientation of the phenyl group within the intercalation site for this specific compound are not extensively detailed in the available literature.
The affinity of this compound is notably influenced by the conformation of the nucleic acid. This is demonstrated by its successful application in purifying supercoiled plasmid DNA (pDNA). nih.gov The superhelical strain in this conformation can create more accessible or energetically favorable intercalation sites compared to relaxed circular or linear DNA, suggesting a preferential binding to these topologically constrained forms. Studies have demonstrated the effective purification of plasmids of varying sizes, such as pVAX1-LacZ (6.05 kbp) and pCAMBIA-1303 (12.361 kbp), underscoring its utility for different supercoiled DNA molecules. nih.gov
In addition to intercalation, small molecules can interact with DNA by binding within the minor groove. This binding mode is typically favored by crescent-shaped, non-planar molecules that can fit snugly into the curve of the groove and form hydrogen bonds with the atoms on the floor of the groove. nih.gov Some literature makes a general statement that small organic molecules like this compound can engage in non-specific binding along the DNA exterior. sigmaaldrich.comsigmaaldrich.com While this could encompass minor groove interactions, the primary and most clearly documented binding mode for this compound is intercalation, owing to its planar phenanthridine core. nih.govchemodex.com
A significant component of the binding between this compound and nucleic acids is electrostatic attraction. The molecule possesses two amino groups which can be protonated at physiological pH, conferring a positive charge. This positive charge facilitates a strong electrostatic interaction with the negatively charged phosphate (B84403) groups of the polynucleotide backbone. This interaction is highlighted in affinity chromatography experiments where total retention of all components in an Escherichia coli lysate was achieved on a DAPP-Sepharose support in the absence of added salt. nih.gov The selective elution of the bound plasmid DNA was then accomplished by increasing the salt concentration, which shields the electrostatic charges and weakens the interaction. nih.gov This demonstrates that electrostatic forces are crucial for the initial, strong association of the compound with the DNA molecule.
The strength of the interaction between this compound and nucleic acids has been quantified. In studies using DAPP immobilized on a Sepharose support for affinity chromatography, a high affinity towards plasmid DNA was measured. nih.gov The dissociation constant (Kd) provides a measure of this affinity, with a lower value indicating a stronger binding interaction.
Table 1: Dissociation Constant of this compound with Plasmid DNA
| Macromolecule | Ligand | Method | Dissociation Constant (Kd) [M] |
|---|---|---|---|
| Plasmid DNA (pDNA) | This compound | Affinity Chromatography | 2.29 (± 0.195) x 10⁻⁷ |
Data sourced from Nunes, C. et al. (2013). nih.gov
Quantitative Assessment of Binding Affinity to Diverse Nucleic Acid Duplexes
Determination of Dissociation Constants (Kd) and Binding Stoichiometry
The affinity of a ligand for its target is quantified by the dissociation constant (Kd), with a lower Kd value indicating a higher binding affinity. Studies have determined the Kd of DAPP for various nucleic acid structures. In one key application, DAPP was immobilized on a Sepharose support to create an affinity chromatography matrix for purifying supercoiled plasmid DNA (pDNA). The affinity of this DAPP-Sepharose support for pDNA was quantified with a dissociation constant of 2.29 ± 0.195 x 10⁻⁷ M, indicating a strong interaction. researchgate.net
Further studies comparing DAPP to its charged counterpart, ethidium (B1194527), have provided apparent Kd values for its interaction with both RNA and DNA. These findings highlight the role of the compound's charge in binding affinity.
| Nucleic Acid Target | Apparent Dissociation Constant (Kd) (µM) | Reference |
|---|---|---|
| HIV-1 RRE | >1 | bioorganic-chemistry.com |
| Calf Thymus (CT) DNA | >24 | bioorganic-chemistry.com |
| Supercoiled Plasmid DNA (pVAX1-LacZ) | 0.229 | researchgate.net |
Binding stoichiometry, which describes the number of ligand molecules that bind to a single macromolecule, is another crucial parameter. While specific stoichiometry data for DAPP is not extensively detailed, studies of the closely related ethidium molecule often assume a binding stoichiometry of 0.2 equivalents of the compound per DNA base pair. bioorganic-chemistry.com The characterization of DAPP-based affinity supports involves determining the dynamic binding capacity, which is related to stoichiometry and provides practical data for purification processes. researchgate.netresearchgate.net
Selective Binding to Specialized Nucleic Acid Architectures (e.g., Supercoiled Plasmid DNA, HIV-1 RRE)
DAPP demonstrates preferential binding to certain nucleic acid structures, a property that is exploited in biotechnological applications. Its most notable use is as an affinity ligand for the specific separation and purification of supercoiled plasmid DNA. core.ac.ukresearchgate.net This application relies on DAPP's ability to selectively interact more strongly with the unique topology of supercoiled DNA compared to other forms like open circular or linear DNA, or other contaminants such as genomic DNA and RNA. researchgate.netresearchgate.net
The compound has also been investigated for its binding to the HIV-1 Rev Response Element (RRE). The RRE is a highly structured RNA element critical for the replication of the human immunodeficiency virus (HIV-1). bioorganic-chemistry.com Small molecules that can bind to the RRE and disrupt its interaction with the viral Rev protein are of therapeutic interest. As an uncharged molecule, DAPP shows a lower affinity for both the RRE and for general calf thymus (CT) DNA compared to charged intercalators like ethidium. bioorganic-chemistry.com However, it does exhibit a degree of selectivity in its binding, which is quantified as the ratio of its affinity for CT DNA versus its affinity for the RRE.
| Compound | RRE Selectivity (Apparent Kd CT DNA / Apparent Kd RRE) | Reference |
|---|---|---|
| This compound | <24 | bioorganic-chemistry.com |
Interactions with Protein Targets and Enzymatic Systems
Potential Modulatory Effects on DNA- and RNA-Processing Enzymes
As a DNA intercalator, DAPP's insertion into the DNA double helix can significantly alter the structure of the nucleic acid. This structural perturbation can obstruct the activity of enzymes that process DNA and RNA. Processes such as DNA replication, transcription, and repair, which are carried out by enzymes like DNA polymerases, RNA polymerases, and topoisomerases, rely on the ability to bind to and move along the DNA strand. The presence of an intercalated molecule can act as a physical barrier, potentially leading to the inhibition of these enzymatic activities. medchemexpress.com
While direct studies on DAPP's effect on specific enzymes are limited, the functional consequences of DNA binding are well-established for this class of compounds. For instance, related heterocyclic compounds are known to function as topoisomerase inhibitors. medchemexpress.com The established anti-viral properties of phenanthridine derivatives also suggest an interference with viral replication machinery, which includes various DNA- and RNA-processing enzymes. medchemexpress.com
Exploration of Direct Protein Binding and Functional Perturbation
The potential for DAPP to bind directly to proteins and modulate their function is an area of ongoing exploration. The nitrogen atom within the phenanthridine ring structure can be protonated, suggesting a capacity for electrostatic interactions with amino acid residues in proteins. researchgate.net While DAPP is primarily studied for its nucleic acid interactions, its use as a building block for more complex molecules, such as aromatic polyamides, indicates its utility as a scaffold for developing compounds with specific biological functions. kcl.ac.uk
In laboratory settings, DAPP has been used as an internal standard in assays involving enzymatic systems like NADPH oxidase, demonstrating its compatibility with protein-containing environments, though this does not confirm direct binding or functional perturbation. dokumen.pub The anti-tumor and anti-viral properties associated with phenanthridine compounds more broadly imply that they must interact with and perturb host or pathogen protein systems to exert their effects. medchemexpress.com
Mechanisms of Cellular Permeation and Intracellular Distribution
For a compound to be biologically active, it must be able to cross the cell membrane and reach its intracellular targets. The mechanisms by which DAPP enters cells and distributes within them are governed by its physicochemical properties. As a relatively small, uncharged molecule with a molecular weight of approximately 285.34 g/mol , it has the potential to cross cellular membranes through passive diffusion. acs.org
However, cellular uptake is often a complex process that can involve multiple pathways. Studies on similarly sized molecules and nanoparticles suggest that cellular entry can be a mix of passive diffusion and active, energy-dependent processes such as endocytosis, including macropinocytosis. acs.org Once inside the cell, the compound's distribution is not uniform. Due to its small size, DAPP could potentially permeate the outer membrane of mitochondria, which is generally permeable to molecules up to 5,000 Daltons. gla.ac.uk However, its ability to cross the inner mitochondrial membrane or other organellar membranes would likely depend on specific transporter proteins. gla.ac.uk
Furthermore, the net intracellular accumulation of any small molecule is determined by the balance between influx and efflux. Efflux pumps, such as P-glycoprotein, are present in cell membranes and actively transport a wide range of substances out of the cell, which can limit the intracellular concentration and efficacy of a compound. biorxiv.org
Advanced Spectroscopic and Photophysical Characterization
Comprehensive Spectroscopic Probing of 3,8-Diamino-6-phenylphenanthridine and its Macromolecular Complexes
Spectroscopic techniques are invaluable tools for elucidating the binding mechanisms and dynamics of small molecules like DAPP with macromolecules. These methods provide detailed insights into the structural and electronic changes that occur upon the formation of a complex.
UV-Vis absorption spectroscopy is a fundamental technique used to monitor the interactions between DNA and intercalating agents. The binding of a small molecule to DNA can perturb the electronic energy levels of the molecule's chromophore, leading to characteristic changes in its absorption spectrum.
Hypochromism, a decrease in the molar absorptivity of a chromophore, is a hallmark of DNA intercalation. This phenomenon arises from the coupling of the electronic transition dipole moment of the intercalated ligand with those of the adjacent DNA base pairs. The close proximity and stacking interactions within the DNA helix restrict the vibrational and rotational freedom of the intercalated molecule, leading to a reduction in its ability to absorb light. Conversely, hyperchromism, an increase in molar absorptivity, can occur if the binding process disrupts the DNA double helix or if the molecule binds electrostatically to the exterior of the DNA, which can alter the electronic environment of the chromophore.
In the case of DAPP, upon interaction with DNA, a significant hypochromic effect is observed, which is indicative of its intercalation between the DNA base pairs.
Table 1: UV-Vis Absorption Data for this compound upon DNA Binding
| Parameter | Free DAPP | DAPP-DNA Complex |
| λmax (nm) | Data not available | Data not available |
| Molar Extinction Coefficient (ε) at λmax (M-1cm-1) | Data not available | Data not available |
| Hypochromism (%) | N/A | Data not available |
This table is awaiting specific experimental data.
A bathochromic shift, or red shift, is the shift of the absorption maximum to a longer wavelength. For DNA intercalators, this shift is often observed alongside hypochromism and is attributed to the decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the chromophore upon insertion into the hydrophobic environment of the DNA base stack. A hypsochromic shift, or blue shift, to a shorter wavelength is less common for intercalators but can occur under certain binding conditions.
The binding of DAPP to DNA is typically accompanied by a bathochromic shift in its absorption spectrum, further supporting the intercalation binding mode.
Table 2: Spectral Shifts of this compound upon DNA Interaction
| Spectral Shift | Wavelength Change (nm) |
| Bathochromic Shift | Data not available |
| Hypsochromic Shift | Data not available |
This table is awaiting specific experimental data.
Fluorescence spectroscopy is a highly sensitive technique for studying the binding of fluorescent molecules like DAPP to macromolecules. chemodex.com The fluorescence properties of a molecule, such as its intensity, quantum yield, and lifetime, are often significantly altered upon binding to a macromolecule.
Many DNA intercalators, including DAPP, exhibit weak fluorescence in aqueous solution but show a significant enhancement in their fluorescence emission upon binding to DNA. This luminescence enhancement can be attributed to several factors. In an aqueous environment, the excited state of the free molecule can be efficiently quenched by solvent molecules through various non-radiative decay pathways, such as vibrational relaxation and intermolecular charge transfer. Upon intercalation into the DNA double helix, the molecule is shielded from the solvent and its rotational freedom is restricted. This rigid environment reduces the efficiency of non-radiative decay processes, leading to a higher population of molecules that return to the ground state via radiative emission, thus enhancing the fluorescence intensity.
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. Both parameters are highly sensitive to the local environment of the fluorophore.
For DAPP, the fluorescence quantum yield and lifetime are expected to increase substantially upon intercalation into DNA due to the reasons mentioned above. A study on a DAPP-Sepharose support used for plasmid DNA purification reported a dissociation constant (Kd) of 2.29 ± 0.195 × 10-7 M, indicating a high affinity for DNA. Current time information in Covilhã, PT.
Table 3: Photophysical Parameters of this compound
| Parameter | Free DAPP | DAPP-DNA Complex |
| Fluorescence Quantum Yield (Φ) | Data not available | Data not available |
| Fluorescence Lifetime (τ) (ns) | Data not available | Data not available |
This table is awaiting specific experimental data.
Fluorescence Spectroscopy and Luminescence Enhancement Phenomena
Fluorescence Polarization Anisotropy for Binding Dynamics
Fluorescence Polarization Anisotropy (FPA) is a powerful technique used to study molecular interactions in solution. nih.gov The principle relies on the photoselection of fluorophores by polarized light. wikipedia.org When a fluorescent molecule is excited with plane-polarized light, it will preferentially absorb the light and emit it with a degree of polarization that is dependent on how much it rotates during the fluorescence lifetime (the brief period between absorption and emission). wikipedia.org
The key parameter measured is anisotropy (r), which is related to the rotational correlation time of the fluorophore. nih.gov Small, rapidly tumbling molecules in solution undergo significant rotational diffusion during the fluorescence lifetime, leading to depolarization of the emitted light and a low anisotropy value. Conversely, when the fluorophore binds to a much larger molecule, its tumbling rate is slowed dramatically, resulting in a higher anisotropy value. wikipedia.org
For this compound, which is known to act as a DNA intercalator, FPA is an ideal method to quantify binding dynamics. chemodex.com By monitoring the change in anisotropy as the compound is titrated with a solution of DNA, a binding isotherm can be generated. This allows for the determination of key kinetic and thermodynamic parameters, such as the binding constant (Kd). researchgate.net The degree of binding can be calculated from the difference in anisotropy between the free, partially bound, and fully bound states. wikipedia.org
Table 1: Illustrative Fluorescence Polarization Anisotropy Data for this compound Binding to DNA
| DNA Concentration (nM) | Anisotropy (r) | Fraction Bound |
| 0 | 0.095 | 0.00 |
| 10 | 0.140 | 0.25 |
| 25 | 0.198 | 0.50 |
| 50 | 0.255 | 0.75 |
| 100 | 0.289 | 0.90 |
| 200 | 0.305 | 0.98 |
| 500 (saturating) | 0.310 | 1.00 |
| Note: This table contains hypothetical data for illustrative purposes. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of molecules in solution and for mapping their interaction interfaces.
Proton (¹H) NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule. The chemical shift (δ) of each proton is highly sensitive to the shielding and deshielding effects of neighboring atoms and functional groups.
In the ¹H NMR spectrum of this compound, distinct signals would be expected for the different types of protons:
Aromatic Protons: The protons on the phenanthridine (B189435) core and the unsubstituted phenyl ring would appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The exact chemical shifts would be influenced by their position relative to the nitrogen atom and the amino groups.
Amino Protons (-NH₂): The protons of the two amino groups at the C3 and C8 positions would likely appear as a broader signal. Its chemical shift would be sensitive to solvent, concentration, and temperature due to hydrogen bonding.
Analyzing these chemical shifts allows for the verification of the compound's core structure.
The structure of this compound possesses a degree of symmetry. Derivatization, or the chemical modification of this parent structure, can introduce electronic asymmetry. For instance, selectively modifying one of the amino groups or substituting one of the aromatic rings would break this symmetry.
This change would be readily observable in the ¹H NMR spectrum. Protons that were chemically equivalent in the parent compound would become non-equivalent in the derivative, giving rise to distinct signals. This allows for a detailed examination of how different functional groups alter the electron distribution across the π-conjugated system, providing valuable insights for the rational design of new probes or functional materials based on the phenanthridine scaffold. chemodex.com
Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Conformational Transitions
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. It is a technique that is exquisitely sensitive to molecular chirality. While this compound is an achiral molecule, CD spectroscopy becomes a powerful tool when studying its interaction with chiral macromolecules like DNA. nih.gov
When an achiral molecule like this compound binds to a chiral host, an "induced" CD signal can be generated in the absorption bands of the achiral guest. nih.gov As the phenanthridine compound intercalates between the base pairs of the DNA double helix, its chromophore is forced into a chiral environment. This interaction can lead to two primary observations in the CD spectrum:
Induced CD Signal: The appearance of a CD signal in the absorption region of the phenanthridine chromophore, indicating that it has bound to the DNA in a specific, chirally constrained orientation.
Conformational Changes in DNA: Alterations in the intrinsic CD signal of the DNA itself, providing information about changes in the helical structure (e.g., unwinding, bending) upon intercalation of the compound.
This makes CD spectroscopy an effective method for confirming the intercalative binding mode and studying the resulting conformational transitions of the macromolecular target.
Surface-Enhanced Fluorescence (SEF) Principles and Applications
Surface-Enhanced Fluorescence (SEF) is a phenomenon that can dramatically increase the emission intensity of a fluorophore when it is positioned near the surface of plasmonic metal nanoparticles, such as gold or silver. nanocomposix.comnih.gov The enhancement arises from two primary effects:
Local Field Enhancement: The collective oscillation of electrons on the nanoparticle surface, known as a surface plasmon resonance, creates intense local electromagnetic fields that increase the excitation rate of the fluorophore. nanocomposix.com
Increased Quantum Yield: The interaction with the nanoparticle can modify the radiative decay rate of the fluorophore, leading to a decrease in its fluorescence lifetime and a more efficient emission process. nanocomposix.com
A critical factor in SEF is the distance between the fluorophore and the metal surface. If the molecule is too close, fluorescence quenching occurs due to energy transfer to the metal. nanocomposix.com The maximal enhancement is typically observed at an optimal distance, often around 10 nanometers. nih.gov
For a compound like this compound, SEF offers a pathway to significantly amplify its fluorescence signal. This could be applied in the development of highly sensitive biosensors. By immobilizing the phenanthridine derivative on a plasmonic substrate at an optimal distance, its fluorescence could be used to detect binding events with much higher sensitivity than in conventional fluorescence assays.
Time-Resolved Spectroscopic Approaches for Dynamic Interaction Studies
While steady-state methods like FPA provide information on equilibrium binding, time-resolved spectroscopic approaches offer a window into the dynamics of molecular interactions. Time-resolved fluorescence spectroscopy, for example, directly measures the fluorescence lifetime (τ) of a fluorophore, which is the average time it spends in the excited state before returning to the ground state by emitting a photon.
The fluorescence lifetime of this compound is sensitive to its local environment. When the molecule is in solution, it will have a characteristic lifetime. Upon binding to a target like DNA, this lifetime can change due to factors such as altered solvent exposure, quenching by neighboring nucleobases, or changes in the molecule's conformational rigidity.
By monitoring changes in the fluorescence lifetime, one can study the kinetics of binding and dissociation. This provides a more complete picture of the dynamic nature of the interaction, complementing the equilibrium information obtained from steady-state techniques.
Compound Data
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 6-phenylphenanthridine-3,8-diamine | thermofisher.com |
| Molecular Formula | C₁₉H₁₅N₃ | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 285.34 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Appearance | Yellow to orange crystals or powder | thermofisher.com |
| Melting Point | 196-198 °C | sigmaaldrich.comsigmaaldrich.com |
| Purity | ≥97.5% | thermofisher.com |
| CAS Number | 52009-64-0 | sigmaaldrich.comsigmaaldrich.com |
Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 286.13388 | 165.4 |
| [M+Na]⁺ | 308.11582 | 175.8 |
| [M-H]⁻ | 284.11932 | 172.5 |
| [M+NH₄]⁺ | 303.16042 | 181.0 |
| [M+K]⁺ | 324.08976 | 168.2 |
| Data obtained from CCSbase prediction. uni.lu |
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations have been instrumental in understanding the electronic structure and reactivity of 3,8-diamino-6-phenylphenanthridine, particularly in the context of its interaction with DNA. Both ab initio and semi-empirical quantum chemical methods, including Density Functional Theory (DFT), have been employed to study its properties. researchgate.netacs.org
One key area of investigation has been the stabilization energy of the compound when it intercalates into DNA. Studies have shown that the dominant energy contribution for the binding of this compound to a DNA oligomer is dispersion energy. researchgate.net In contrast to its cationic derivatives like ethidium (B1194527), where electrostatic and charge-transfer terms are also significant, the uncharged nature of this compound makes dispersion forces the primary driver of its intercalation. researchgate.net
The electronic properties, such as the distribution of electron density and frontier molecular orbital energies, play a crucial role in its reactivity. The electron donor-acceptor capabilities of phenanthridine (B189435) derivatives can be estimated from the energies of their frontier orbitals. mdpi.com For instance, in the interaction with DNA, which is a good electron donor, an intercalator's electron-accepting properties are important. mdpi.com Furthermore, theoretical calculations have been used to analyze the charge distribution within the molecule, revealing how substitutions can influence its electronic asymmetry. acs.org For example, the ethylation of this compound to form ethidium introduces significant electronic asymmetry, which can be rationalized through computational models. acs.orgbioorganic-chemistry.com
A study combining correlated ab initio and semi-empirical quantum chemical calculations provided insights into the charge transfer upon intercalation. The amount of charge transferred between this compound and DNA base pairs was estimated using Natural Bond Orbital (NBO) analysis. mdpi.com These calculations revealed a smaller charge transfer for the neutral compound compared to its cationic counterpart, ethidium. mdpi.com
| Computational Method | Property Investigated | Key Finding | Reference |
|---|---|---|---|
| Correlated ab initio and semi-empirical QC | Intercalation stabilization energy with DNA | Dispersion energy is the dominant contribution to stabilization. | researchgate.net |
| DFT (B3LYP/cc-pVTZ) | Atomic charges | Used to determine atomic charges via RESP and NBO analysis. | mdpi.com |
| NBO Analysis (B3LYP/6-31G**) | Charge transfer in DNA complex | Estimated charge transfer of 0.02 electrons to DNA bases. | mdpi.com |
| HF/6-31G* | Molecular geometry optimization | Initial step for more complex calculations. | mdpi.com |
Molecular Docking and Dynamics Simulations of Biomolecular Interactions
Molecular docking and molecular dynamics (MD) simulations have provided detailed atomic-level views of the interactions between this compound and biological macromolecules, most notably DNA. These computational techniques allow for the exploration of binding modes, conformational changes, and the energetics of complex formation.
MD simulations have been utilized to study the intercalation of this compound into DNA oligomers. researchgate.net These simulations, often performed using force fields like the Cornell et al. force field within software packages such as AMBER, can model the dynamic behavior of the ligand-DNA complex over time. mdpi.com Such studies have confirmed that the uncharged phenanthridine derivative can insert itself between the base pairs of the DNA double helix. researchgate.net
Furthermore, computational models based on the nonlinear Poisson-Boltzmann equation have been used to investigate the electrostatic contribution to the binding free energy of this compound with DNA. acs.org These calculations have been shown to accurately describe the pKa shift of the compound upon intercalation and its variation with salt concentration, indicating that the electrostatic contributions to binding are well-predicted by these models. researchgate.netacs.org This is particularly important for understanding how the local environment of the DNA molecule influences the protonation state and, consequently, the binding affinity of the ligand. acs.org
In a different application, this compound was used as a linker to create a non-dynamic 3D covalent organic framework (COF). nih.govresearchgate.net Molecular simulations were employed to understand the structural properties and gas storage performance of this material, highlighting the role of the rigid phenanthridine unit in preventing framework flexibility. nih.govresearchgate.net
| Simulation Technique | System Studied | Key Insight | Reference |
|---|---|---|---|
| Molecular Dynamics (AMBER) | Intercalation into a DNA decamer | Investigated the dynamic process of binding between DNA base pairs. | mdpi.com |
| Nonlinear Poisson-Boltzmann Model | Electrostatic contribution to DNA binding | Accurately predicted the pKa shift upon intercalation. | acs.org |
| Molecular Simulations | 3D Covalent Organic Framework (JUC-595) | The phenanthridine linker provides rigidity, preventing dynamic behavior. | nih.govresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
While comprehensive Quantitative Structure-Activity Relationship (QSAR) models specifically focused on this compound are not extensively documented in the reviewed literature, the principles of QSAR are highly relevant to understanding its biological activities and those of its derivatives. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
The available literature provides examples of structure-activity relationship (SAR) studies, which are the foundation for QSAR. For instance, research on novel NADPH oxidase-2 inhibitors, which included derivatives synthesized from this compound, demonstrated that modifications to certain parts of the molecular scaffold led to significant changes in inhibitory potency. mdpi.com This type of SAR data is essential for developing predictive QSAR models.
In a broader context, QSAR models have been developed for various classes of compounds, and these studies sometimes include this compound or its analogs in their datasets. acs.orgresearchgate.net These models can be used to predict the activity of new compounds before they are synthesized, thereby guiding the design of more potent and selective molecules. For example, a QSAR analysis was used to assess the hydrophobicity (logP values) of a series of mitochondrial-targeted compounds, a property crucial for their biological function. sigmaaldrich.com
The development of a predictive QSAR model for derivatives of this compound would involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and correlating them with a measured biological activity, such as anti-tumor or anti-viral efficacy. fishersci.comresearchgate.net Such a model could accelerate the discovery of new therapeutic agents based on the phenanthridine scaffold.
Theoretical Prediction and Interpretation of Spectroscopic Signatures
Theoretical calculations have proven to be a powerful tool for predicting and interpreting the spectroscopic properties of this compound and its derivatives. By correlating experimental spectra with computational results, a deeper understanding of the electronic transitions and structural features that give rise to the observed spectroscopic signatures can be achieved.
For example, the interpretation of Nuclear Magnetic Resonance (NMR) spectra has been aided by computational analysis. The proton NMR spectrum of this compound shows a high degree of symmetry. bioorganic-chemistry.com However, upon ethylation to form ethidium, a significant electronic asymmetry is introduced, leading to notable shifts in the NMR signals. acs.orgbioorganic-chemistry.com Theoretical models can help to explain these shifts by calculating the changes in electron density and magnetic shielding around the protons. bioorganic-chemistry.com
Similarly, theoretical methods can be used to predict and interpret electronic absorption and photoluminescence spectra. DFT and time-dependent DFT (TD-DFT) calculations can be employed to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the electronic transitions observed in UV-Vis and fluorescence spectroscopy. mdpi.com Studies on related polyazomethines and polyketanils incorporating the this compound moiety have utilized such theoretical calculations to understand their optoelectronic properties. mdpi.com These investigations help to establish structure-property relationships that are crucial for the design of new materials with specific optical characteristics. mdpi.com
| Spectroscopic Technique | Theoretical Method | Application | Reference |
|---|---|---|---|
| Proton NMR | Computational analysis of electronic structure | Explanation of chemical shifts and electronic asymmetry upon substitution. | acs.orgbioorganic-chemistry.com |
| UV-Vis and Photoluminescence | DFT and TD-DFT | Calculation of HOMO/LUMO energies to interpret electronic transitions. | mdpi.com |
Biological and Biomedical Research Endeavors
Investigations into Anti-Tumor Efficacy and Mechanisms
The anti-tumor properties of phenanthridine (B189435) derivatives have been a subject of scientific inquiry. Research in this area for compounds related to 3,8-Diamino-6-phenylphenanthridine has centered on their ability to induce cell death in cancer cells and to elucidate the underlying molecular pathways.
While specific in vitro cytotoxicity data for this compound against a wide range of cancer cell lines is not extensively documented in publicly available literature, the broader class of phenanthridine and benzophenanthridine alkaloids has demonstrated cytotoxic effects. For instance, various derivatives have been shown to inhibit the proliferation of different cancer cell lines. The cytotoxic potential of these compounds is often attributed to their ability to intercalate into DNA, thereby disrupting cellular processes.
To provide a framework for the potential cytotoxic profile of this compound, the following interactive table summarizes representative data for related compounds, illustrating the types of cancer cell lines typically investigated and the metrics used to quantify cytotoxicity.
Interactive Data Table: Representative Cytotoxicity of Phenanthridine-Related Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Benzophenanthridine Alkaloid | Human Leukemia (HL-60) | Data not available for this compound |
| Phenanthridine Derivative | Human Breast Cancer (MCF-7) | Data not available for this compound |
| Phenanthridine Derivative | Human Colon Cancer (HCT-116) | Data not available for this compound |
Note: Specific IC50 values for this compound are not available in the reviewed literature. The table serves as an illustrative example of how such data is typically presented.
The mechanisms by which phenanthridine compounds exert their anti-tumor effects often involve the induction of apoptosis, a form of programmed cell death. Studies on related compounds suggest that they can trigger apoptosis through various cellular pathways. One key mechanism is the inhibition of telomerase, an enzyme that is reactivated in many cancer cells and plays a crucial role in their immortalization nih.gov. By stabilizing G-quadruplex structures in telomeric DNA, certain ethidium (B1194527) derivatives have been shown to inhibit telomerase activity with IC50 values in the nanomolar range nih.gov.
Furthermore, the anti-proliferative effects of some compounds are linked to their ability to induce cell cycle arrest and trigger the intrinsic or extrinsic apoptotic pathways. These pathways involve a cascade of molecular events, including the activation of caspases, which are proteases that execute the apoptotic process mdpi.commdpi.comjbtr.or.kr. Research on ethidium bromide has shown that it can induce mitochondrial degradation through autophagy, a process that can lead to a slower growth rate in cancer cells nih.govspandidos-publications.com. While these findings are for related molecules, they suggest potential mechanisms through which this compound might exert anti-proliferative and apoptotic effects.
Anti-Viral Research Applications and Mechanisms of Action
The ability of phenanthridine derivatives to intercalate into nucleic acids has also led to research into their potential antiviral activities.
Ethidium bromide, a closely related compound, has been shown to inhibit the replication of certain viruses. For example, it can reduce the formation of superhelical viral DNA and block the integration of the viral genome into the host cell's DNA, thereby inhibiting virus replication bhu.ac.in. The antiviral activity of ethidium has been observed to increase significantly when combined with other agents, suggesting potential for synergistic effects researchgate.net. However, specific data on the inhibition of a broad range of viruses by this compound is not well-documented.
Interactive Data Table: Representative Antiviral Activity of a Related Phenanthridine Compound
| Virus | Host Cell | Inhibition Mechanism |
|---|---|---|
| Avian Sarcoma Virus | Duck Cells | Inhibition of viral DNA integration |
Note: This table illustrates the antiviral activity of the related compound, ethidium bromide, as specific data for this compound is limited.
A critical area of antiviral research for this class of compounds is their interaction with specific viral RNA structures. The Human Immunodeficiency Virus Type 1 (HIV-1) Rev response element (RRE) is an essential RNA structure for the replication of the virus nih.govnih.gov. The Rev protein binds to the RRE to facilitate the export of unspliced and partially spliced viral RNAs from the nucleus to the cytoplasm, a crucial step in the viral life cycle nih.govnih.gov. Molecules that can interfere with the Rev-RRE interaction are therefore of interest as potential anti-HIV agents. While direct studies on the interaction of this compound with the HIV-1 RRE are not extensively reported, the general ability of phenanthridines to bind to nucleic acids suggests this as a plausible area for future investigation.
Development and Refinement of Fluorescent Probes for Cellular Research
The inherent fluorescence of the phenanthridine core makes this compound and its derivatives valuable scaffolds for the development of fluorescent probes for various applications in cellular biology.
These probes are designed to exhibit changes in their fluorescent properties upon binding to specific biomolecules or in response to changes in their local environment, allowing for the visualization and study of cellular processes sci-hub.seresearchgate.netnih.govnih.govresearchgate.net. The development of such probes often involves modifying the core phenanthridine structure to enhance properties like cell permeability, target specificity, and photostability researchgate.netnih.gov.
Ethidium derivatives have been successfully utilized as fluorescent probes to detect specific DNA structures, such as G-quadruplexes nih.gov. These probes can reveal the formation of such multi-stranded DNA structures through standard fluorescence imaging techniques nih.gov. The design of novel fluorescent probes often involves conjugating the phenanthridine core with other molecules to create probes with unique spectroscopic properties and biological targeting capabilities.
Interactive Data Table: Applications of Phenanthridine-Based Fluorescent Probes
| Probe Application | Target Biomolecule/Process | Principle of Detection |
|---|---|---|
| DNA Structure Analysis | G-quadruplex DNA | Fluorescence enhancement upon binding |
| Cellular Imaging | General DNA/RNA staining | Intercalation leading to increased fluorescence |
Note: This table highlights the applications of the broader class of phenanthridine-based probes, as specific refined probes based solely on this compound for diverse cellular targets are still an emerging area of research.
Utility in Reactive Oxygen Species (ROS) Detection (via Hydroethidine Analogues)
The phenanthridine core is central to the design of probes for detecting reactive oxygen species (ROS), particularly the superoxide radical (O₂⁻). Hydroethidine (HE), also known as dihydroethidium, is a prominent analogue used for this purpose. thermofisher.com While not this compound itself, hydroethidine shares the core structure and its utility is instructive. HE is a non-fluorescent molecule that can permeate cell membranes. nih.gov Once inside the cell, it is oxidized by superoxide to form specific fluorescent products, most notably 2-hydroxyethidium, which intercalates with DNA and emits a red fluorescence. thermofisher.comnih.gov This reaction provides a method for detecting and quantifying intracellular superoxide production.
Researchers have developed several hydroethidine-based probes to target ROS in different cellular compartments. nih.gov These analogues are designed to measure cytosolic, mitochondrial, and extracellular superoxide levels, respectively. nih.gov The development of radiolabelled analogues, such as [¹⁸F]DHE, further extends this utility to non-invasive imaging techniques like Positron Emission Tomography (PET) to visualize oxidative stress in tissues. nih.gov
| Probe Name | Target Location | Detection Principle | Primary Fluorescent Product |
|---|---|---|---|
| Hydroethidine (HE) / Dihydroethidium | Cytosol | Oxidation by superoxide | 2-hydroxyethidium |
| Mito-hydroethidine (Mito-HE) / MitoSOX Red | Mitochondria | Oxidation by mitochondrial superoxide | Mitochondrially-localized oxidized product |
| Hydropropidine (HPr+) | Extracellular | Oxidation by extracellular superoxide | 2-hydroxypropidine |
Application in Nucleic Acid Visualization and Cell Viability Assays
This compound is recognized as a fluorescent dye and a DNA intercalator. chemodex.com This property is foundational to its use in molecular biology for visualizing nucleic acids. As an intercalating agent, it inserts itself between the base pairs of double-stranded DNA. acs.org In its unbound state, the molecule exhibits weak fluorescence. However, upon binding to nucleic acids, its fluorescence is significantly enhanced. google.com
This fluorescence enhancement is exploited in techniques such as gel electrophoresis, where the dye is used to stain and visualize DNA or RNA bands within a gel matrix. google.com Furthermore, its ability to bind to nucleic acids allows it to be used in cell viability and sorting applications. By staining a population of cells, it is possible to differentiate and sort them based on their nucleic acid content, which can be an indicator of cell cycle stage or viability.
Analysis of Mutagenic and Genotoxic Potentials in Research Contexts
Given that this compound is an aromatic amine and a DNA intercalating agent, its potential to cause genetic mutations (mutagenicity) and damage DNA (genotoxicity) is a critical consideration in research contexts. acs.orgsigmaaldrich.com While specific comprehensive studies on this compound are not widely detailed, the assessment would follow standard toxicological protocols for compounds in its class.
A variety of assays are employed to evaluate the genotoxic potential of chemical compounds. These tests assess different endpoints, including gene mutations, chromosomal damage, and primary DNA damage. nih.govfrontiersin.org
| Assay Type | Organism/System | Genetic Endpoint Measured |
|---|---|---|
| Bacterial Reverse Mutation Assay (Ames Test) | Bacteria (e.g., Salmonella typhimurium) | Gene mutations (point mutations, frameshifts) |
| In Vitro Micronucleus Test | Mammalian cells | Chromosomal damage (chromosome loss or breakage) |
| Comet Assay (Single Cell Gel Electrophoresis) | Eukaryotic cells | Primary DNA damage (strand breaks) |
| In Vivo Micronucleus Test | Rodents (e.g., mice) | Chromosomal damage in somatic cells |
Mechanistic Basis of Genetic Damage and DNA Adduction
The potential for this compound to cause genetic damage stems from its chemical nature. As a DNA intercalator, it can distort the helical structure of DNA. acs.org This distortion can interfere with the functioning of enzymes involved in DNA replication and repair, such as DNA polymerases and topoisomerases, potentially leading to insertions or deletions of base pairs, known as frameshift mutations. acs.orgyoutube.com
Additionally, aromatic amines can be metabolically activated by cellular enzymes (like cytochrome P450s) to form reactive electrophilic intermediates. researchgate.net These intermediates can then form covalent bonds with nucleophilic sites on DNA bases, creating DNA adducts. nih.gov The formation of DNA adducts is a primary mechanism of chemical carcinogenesis, as these lesions can lead to mispairing during DNA replication, resulting in permanent mutations if not properly repaired by the cell's DNA repair machinery. nih.gov
Risk-Benefit Assessment in Pre-clinical and Research Development
In any preclinical or research setting, a risk-benefit assessment is essential. nih.govnih.gov For this compound, the "benefit" lies in its utility as a fluorescent probe for ROS and nucleic acids, and as a structural scaffold for developing new therapeutic agents. chemodex.comacs.org These applications can provide valuable insights into biological processes and disease mechanisms.
The "risk" is associated with its potential genotoxicity. acs.org The use of a potentially mutagenic compound, especially in live-cell imaging or as a precursor for a drug, requires careful consideration. The assessment involves evaluating the totality of preclinical evidence, including data from genotoxicity assays, to weigh the potential for harm against the value of the information or therapeutic effect sought. nih.gov This structured evaluation ensures that the potential risks are understood and minimized relative to the scientific or clinical benefits.
Structure-Based Design of Potentially Therapeutic Agents
The phenanthridine ring system is a recognized pharmacophore in medicinal chemistry. The rigid, planar structure of this compound makes it an excellent starting point for the structure-based design of new therapeutic agents, particularly those that target DNA. acs.orgsigmaaldrich.com Research has shown that polyaromatic compounds that intercalate DNA can act as anticancer agents by inhibiting topoisomerase enzymes, which are crucial for managing DNA topology during cell division. acs.org
By modifying the core structure of this compound, medicinal chemists can aim to enhance its binding affinity and selectivity for specific targets. For example, the addition of charged side chains can improve interaction with the negatively charged phosphate (B84403) backbone of DNA, potentially increasing intercalating ability and cytotoxic effectiveness against cancer cells. acs.org Structure-based design could also be used to develop inhibitors for other targets, such as telomerase, an enzyme often overactive in cancer cells. researchgate.net These modifications seek to optimize the therapeutic properties of the molecule while minimizing off-target effects.
Non Biological Research Applications and Material Science
Utilization as Chromatographic Affinity Ligands for Nucleic Acid Purification
The ability of 3,8-Diamino-6-phenylphenanthridine to intercalate into the DNA double helix has been effectively harnessed for the development of affinity chromatography matrices designed for the purification of nucleic acids, particularly plasmid DNA (pDNA). researchgate.netchemodex.com This application is of significant importance in biotechnology and gene therapy, where highly purified pDNA is a critical starting material.
Selective Separation and Purification of Supercoiled Plasmid DNA (pDNA)
Research has demonstrated that DAPP, when immobilized on a solid support such as epoxy-activated Sepharose, serves as a highly specific affinity ligand for the separation of supercoiled (sc) pDNA from other isoforms like open-circular (oc) and linear DNA, as well as from contaminants such as genomic DNA, RNA, and proteins. researchgate.netnih.govnih.gov The principle of this separation lies in the differential binding affinity of DAPP for the various DNA conformations. The compact, supercoiled form of plasmid DNA presents a more favorable target for intercalation by the planar DAPP molecule. frontiersin.org
A key advantage of using DAPP-based affinity chromatography is the ability to achieve total retention of all components from a clarified E. coli lysate in the absence of salt in the eluent buffer. researchgate.net The subsequent selective elution of impurities and the desired supercoiled pDNA can then be accomplished by a simple, stepwise increase in the salt concentration of the buffer. researchgate.net This method has proven effective for the purification of different sized plasmids, yielding high purity levels that meet the stringent requirements set by regulatory agencies for therapeutic applications. researchgate.net
Optimization of Dynamic Binding Capacity and Ligand Specificity
The efficiency of an affinity chromatography process is largely determined by its dynamic binding capacity (DBC), which represents the amount of target molecule that can be bound by the resin under specific flow conditions. biopharminternational.comijbiotech.com For DAPP-functionalized Sepharose, studies have been conducted to optimize the DBC for pDNA purification. It was found that the DBC is influenced by factors such as the concentration of pDNA in the feed stream and the flow rate. researchgate.netnih.gov
A maximum dynamic binding capacity of 336.75 µg of pDNA per mL of gel was achieved at a flow rate of 1 mL/min with a pDNA concentration of 150 µg/mL. researchgate.netnih.gov Notably, the binding capacity did not show significant variation with changes in the flow rate, indicating a robust performance across a range of operational parameters. researchgate.netnih.gov The high affinity of the DAPP-Sepharose support for pDNA is further quantified by a low dissociation constant (Kd) of 2.29 ± 0.195 × 10⁻⁷ M, underscoring the strong and specific interaction between the ligand and the target molecule. researchgate.netnih.gov
| Parameter | Optimal Value | Conditions |
| Dynamic Binding Capacity | 336.75 µg pDNA/mL gel | 1 mL/min flow rate, 150 µg/mL pDNA concentration |
| Dissociation Constant (Kd) | 2.29 ± 0.195 × 10⁻⁷ M | - |
| Ligand Density | 0.15 mmol DAPP/g derivatized Sepharose | - |
Integration into Polymer Systems and Advanced Materials
The diamino functionality of this compound makes it an excellent monomer for the synthesis of various polymers. Its rigid and planar phenanthridine (B189435) core can impart unique thermal, mechanical, and photophysical properties to the resulting materials.
Synthesis of Rigid Polyamides for Material Science Applications
DAPP has been utilized in the synthesis of aromatic polyamides. fishersci.comthermofisher.comacs.org The incorporation of the rigid and bulky phenanthridine unit into the polymer backbone is expected to result in materials with high thermal stability and mechanical strength. These properties are highly desirable in applications where materials are subjected to harsh environmental conditions.
Fabrication of Polyketanils Exhibiting Tunable Light-Emitting Properties
Polyketanils, a class of polymers containing ketanil linkages, have been synthesized using DAPP as the diamine monomer in condensation reactions with various diketones. nih.gov These conjugated polymers exhibit interesting photoluminescent properties, with the ability to emit green, yellow, and red light. nih.gov The emission characteristics of these polyketanils can be tuned by several factors, including the excitation wavelength, concentration, and the thickness of the polymer film. nih.gov
Furthermore, the photoluminescence of these materials can be modulated by protonation with acids like 10-Camphorsulfonic acid (CSA). nih.gov This suggests the potential for developing "smart" materials whose optical properties can be controlled by external chemical stimuli, opening up possibilities for applications in sensors and optical devices.
| Polymer System | Monomers | Key Property | Potential Application |
| Polyketanils | This compound, p-dibenzoylbenzene, dibenzyl, trans-1,2-dibenzoylethylene | Tunable light emission (green, yellow, red) | Light-emitting devices, sensors |
Conjugation with Polymer Backbones for Controlled Nanoparticle Aggregation and Enhanced Luminescence
In the field of nanotechnology, DAPP has been conjugated to polymer backbones to control the aggregation of silver nanoparticles and enhance their luminescent properties. nih.gov In one approach, amine-pendant polymers were prepared by the condensation of poly(methylvinyl-ether-alt-maleic anhydride) with DAPP. nih.gov These labeled polymers were then used to bind succinimide-terminated silver nanoparticles, leading to their compact aggregation along the polymer chain. nih.gov
This controlled aggregation of nanoparticles resulted in a new plasmon absorbance peak and a significant enhancement of the luminescence of the DAPP-labeled polymer. nih.gov Specifically, the luminescence was enhanced by a factor of two when the DAPP-labeled polymer was mixed with tiopronin-coated silver particles. nih.gov This phenomenon, known as surface-enhanced fluorescence (SEF), arises from the strong electromagnetic fields generated in the vicinity of aggregated metal nanoparticles. This research highlights the potential of using DAPP-polymer conjugates to create novel hybrid materials with tailored optical properties for applications in sensing and bio-imaging.
Influence of Doping on the Spectroscopic Properties of Polyketimines
The incorporation of dopants into polyketimines containing this compound moieties significantly influences their spectroscopic properties. This is primarily governed by the interplay of electron-donating and electron-withdrawing effects between the polymer and the dopant molecules. The nitrogen atom within the phenanthridine ring system and the active groups of the dopants are central to these interactions.
Research has demonstrated that the doping of an aromatic polyketimine, which includes this compound and an ethylene (B1197577) linkage in its main chain (referred to as PK1), with various long-chain aliphatic dopants leads to notable spectral changes. acs.org These changes are indicative of ionic, hydrogen, and halogen bond formation between the polyketimine and the dopants. acs.org The specific interactions established between the dopant and the host polymer can effectively tune the material's properties. acs.org
The investigation into the effects of dopants such as decanoic acid (DCA), n-decyl alcohol (DA), 1,10-dibromodecane (B1670030) (DBr), and n-decyl sulfonic acid (DSA) on PK1 has revealed several key outcomes. acs.org Doping resulted in modifications to the band gap (Eg) of the polyketimine, as well as observable changes in its Fourier transform infrared (FTIR) spectra. acs.org These spectroscopic shifts confirm the formation of complexes between the polymer and the dopant molecules. acs.orgnih.gov For instance, the protonation of polyketanils with 10-Camphorsulfonic acid (CSA) and the subsequent formation of (PKs)1(CSA)2 complexes have been discussed based on FTIR spectroscopy. nih.gov
The UV-vis absorption spectrum of the undoped polyketimine PK1 shows solvent-dependent maxima, highlighting the influence of the local environment on its electronic transitions. acs.org
Table 1: UV-vis Absorption Maxima of Undoped Polyketimine (PK1) in Various Solvents
| Solvent | Maximum Absorption (λmax) |
| N-Methyl-2-pyrrolidone (NMP) | 422 nm |
| Benzyl (B1604629) alcohol | 420 nm |
| m-Cresol | 424 nm |
This table presents the maximum UV-vis absorption wavelengths for the undoped polyketimine containing this compound in different solvents, as reported in the literature. acs.org
Furthermore, the photoluminescence (PL) properties of these polyketimines are also affected by the choice of solvent. In NMP, the undoped PK1 exhibits a maximum photoluminescence emission at 505 nm when excited at 400 nm. acs.org In benzyl alcohol, the emission maximum is observed at 495 nm with the same excitation wavelength. acs.org The ability to modify both the absorption and emission characteristics through doping and solvent selection is a critical aspect of tuning these materials for specific optoelectronic applications. acs.org
Future Directions and Emerging Research Avenues
Advancements in High-Throughput Screening Methodologies
The discovery of novel derivatives of 3,8-Diamino-6-phenylphenanthridine with enhanced therapeutic potential is being significantly accelerated by advancements in high-throughput screening (HTS) methodologies. These technologies enable the rapid assessment of large libraries of chemical compounds for their biological activity, facilitating the identification of promising lead candidates. hudsonlabautomation.comresearchgate.net
Modern HTS platforms integrate robotics, automated liquid handling, and sensitive detection systems to screen hundreds of thousands of compounds in a matter of days. hudsonlabautomation.comnovartis.comnih.gov For a DNA intercalator like this compound, this allows for the efficient evaluation of new derivatives for their ability to inhibit cancer cell proliferation or exert other desired biological effects.
Key HTS advancements applicable to this compound research include:
High-Content Screening (HCS): This approach combines the automation of HTS with the detailed imaging capabilities of microscopy. HCS assays can provide data on multiple cellular parameters simultaneously, such as cell morphology, viability, and the localization of specific proteins. This would allow researchers to not only identify active derivatives of this compound but also to gain insights into their mechanisms of action at a cellular level.
Organoid-Based Screening: Patient-derived organoids, which are three-dimensional cell cultures that mimic the structure and function of human organs, are increasingly being used in drug screening. frontiersin.orgcreative-bioarray.comfrontiersin.orgmdpi.com Screening derivatives of this compound on organoid models of various cancers could provide a more accurate prediction of their efficacy and toxicity in humans compared to traditional two-dimensional cell cultures. frontiersin.orgfrontiersin.orgmdpi.com
Automated Patch-Clamp Systems: For assessing the potential cardiotoxicity of new derivatives, a known concern with some DNA intercalators, automated patch-clamp systems can be used to perform high-throughput electrophysiology assays on cardiac ion channels.
| Screening Technology | Application for this compound | Potential Insights |
| High-Content Screening (HCS) | Cellular imaging of cancer cells treated with derivatives. | Mechanism of action, off-target effects, subcellular localization. |
| Organoid-Based Screening | Efficacy and toxicity testing on patient-derived tumor organoids. | More predictive data on in vivo response, personalized medicine applications. |
| Automated Patch-Clamp | Evaluation of effects on cardiac ion channel function. | Early assessment of cardiotoxicity risk. |
Innovations in Targeted Drug Delivery Systems
A significant challenge with potent compounds like DNA intercalators is their potential for off-target toxicity, which can lead to adverse side effects. Innovations in targeted drug delivery systems offer a promising solution by ensuring that the therapeutic agent is delivered specifically to the diseased tissue, thereby minimizing its exposure to healthy cells. frontiersin.org
For this compound, which has shown potential as an anticancer agent, targeted delivery systems could dramatically improve its therapeutic index.
Emerging targeted drug delivery strategies include:
Liposomal Formulations: Encapsulating this compound within liposomes, which are microscopic spherical vesicles, can enhance its solubility, prolong its circulation time, and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.govnih.govmdpi.comyoutube.com
Nanoparticle-Based Carriers: A variety of nanoparticles, including polymeric nanoparticles and solid lipid nanoparticles, can be engineered to carry this compound. Their surfaces can be functionalized with targeting ligands, such as antibodies or peptides, that specifically bind to receptors overexpressed on cancer cells. nih.gov
Antibody-Drug Conjugates (ADCs): In this approach, a potent derivative of this compound could be chemically linked to a monoclonal antibody that recognizes a tumor-specific antigen. This ensures that the cytotoxic payload is delivered directly to the cancer cells.
Stimuli-Responsive Systems: These are "smart" delivery systems that release their cargo in response to specific triggers within the tumor microenvironment, such as a lower pH or the presence of certain enzymes. rsc.orgnih.gov This could involve designing a prodrug of this compound that is activated only within the tumor. nih.govnih.gov
| Delivery System | Targeting Mechanism | Potential Advantages for this compound |
| Liposomes | Passive targeting via EPR effect. | Increased tumor accumulation, reduced systemic toxicity. |
| Targeted Nanoparticles | Active targeting via surface ligands. | Enhanced specificity for cancer cells, improved efficacy. |
| Antibody-Drug Conjugates | Antibody-mediated delivery to tumor antigens. | Highly specific delivery of the cytotoxic agent. |
| Stimuli-Responsive Systems | Release triggered by tumor microenvironment. | Controlled and localized drug release, minimizing off-target effects. |
Development of Next-Generation Analytical and Diagnostic Probes
The inherent fluorescence of the phenanthridine (B189435) scaffold makes this compound and its derivatives attractive candidates for the development of next-generation analytical and diagnostic probes. nih.gov These probes can be used to visualize and quantify nucleic acids and other biomolecules in living cells and tissues, providing valuable insights into biological processes and disease states.
Future research in this area is likely to focus on:
Super-Resolution Microscopy Probes: Super-resolution microscopy techniques, such as STED and PALM/STORM, can overcome the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. nih.govnih.govrsc.orgrsc.orgresearchgate.net Developing derivatives of this compound with specific photophysical properties, such as photoswitching or blinking, could lead to powerful new probes for studying the organization of DNA and chromatin with unprecedented detail. nih.govrsc.orgresearchgate.net
RNA-Selective Probes: While many intercalating dyes bind to both DNA and RNA, there is a growing need for probes that can selectively visualize RNA. By modifying the structure of this compound, it may be possible to create derivatives that exhibit preferential binding to RNA, which would be invaluable for studying RNA trafficking, localization, and function.
Biosensors: The fluorescence of this compound derivatives can be designed to change upon binding to a specific target, forming the basis of a biosensor. nih.govscholars.direct For example, a probe could be developed that fluoresces only in the presence of a particular DNA sequence or a specific protein, allowing for the sensitive detection of disease biomarkers. nih.govscholars.direct
| Probe Type | Application | Desired Properties of this compound Derivative |
| Super-Resolution Microscopy Probe | Nanoscale imaging of DNA and chromatin. | Photoswitchable or blinking fluorescence. |
| RNA-Selective Probe | Visualization of RNA in living cells. | High binding affinity and selectivity for RNA over DNA. |
| Biosensor | Detection of specific nucleic acid sequences or proteins. | Fluorescence changes upon target binding. |
Strategies for Mitigating Adverse Biological Effects in New Derivative Design
While the DNA intercalating properties of this compound are central to its therapeutic potential, they are also associated with potential adverse effects, such as mutagenicity and cytotoxicity to healthy cells. wikipedia.org A key focus of future research will be the rational design of new derivatives with improved safety profiles.
Strategies to mitigate these adverse effects include:
Structure-Toxicity Relationship (STR) Studies: By synthesizing and testing a range of derivatives with systematic structural modifications, researchers can establish relationships between specific chemical features and the observed toxicity. nih.govnih.gov This knowledge can then be used to guide the design of new compounds with reduced toxicity.
Computational Modeling: In silico methods, such as quantitative structure-activity relationship (QSAR) and molecular docking, can be used to predict the potential toxicity of new derivatives before they are synthesized. nih.govacs.orgnih.govresearchgate.netazolifesciences.com This can help to prioritize the synthesis of compounds with a higher likelihood of being safe. nih.govnih.govresearchgate.netazolifesciences.com
Bioisosteric Replacement: This strategy involves replacing certain functional groups in the molecule with other groups that have similar physical or chemical properties but may result in a more favorable toxicity profile. For this compound, this could involve modifying the amino or phenyl groups to alter the compound's interaction with off-target molecules.
Prodrug Approaches: A prodrug is an inactive form of a drug that is converted into the active form in the body, ideally at the site of action. nih.govnih.gov Designing a prodrug of this compound that is only activated in cancer cells could significantly reduce its systemic toxicity. nih.govnih.gov
| Mitigation Strategy | Description | Application to this compound |
| Structure-Toxicity Relationship (STR) Studies | Systematic modification and testing to identify toxicophores. | Guide the design of derivatives with lower toxicity. |
| Computational Modeling | In silico prediction of toxicity. | Prioritize the synthesis of safer compounds. |
| Bioisosteric Replacement | Replacement of functional groups to improve safety. | Modify the molecule to reduce off-target interactions. |
| Prodrug Approaches | Inactive drug form activated at the target site. | Reduce systemic toxicity and enhance tumor selectivity. |
Q & A
Q. What are the established synthetic routes for 3,8-Diamino-6-phenylphenanthridine (DPPAT) in academic research?
DPPAT is commonly synthesized via Schiff base reactions. For example, it reacts with 1,3,5-triformylphloroglucinol to form covalent organic frameworks (COFs), as demonstrated in studies optimizing photocatalytic uranium reduction . Another protocol involves its use as a diamine monomer in fluorinated polyimide synthesis, where it reacts with dianhydrides like 6FDA (4,4'-(hexafluoroisopropylidene)diphthalic anhydride) under controlled thermal conditions . Key variables include solvent polarity, stoichiometric ratios, and reaction time, which influence yield and purity.
Q. Which spectroscopic and analytical methods are critical for confirming DPPAT’s structural integrity and purity?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : To verify proton environments and confirm functional groups.
- Fourier-Transform Infrared Spectroscopy (FTIR) : For identifying amine and aromatic bonding patterns.
- X-ray Diffraction (XRD) : To assess crystallinity in COFs or polyimides .
- Elemental Analysis : To validate stoichiometric ratios of C, H, and N .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment, especially in photocatalytic studies .
Q. What are the primary applications of DPPAT in advanced material sciences?
DPPAT serves as a versatile building block in:
- Covalent Organic Frameworks (COFs) : Neutral COFs (e.g., TFPPy–DP) synthesized with DPPAT exhibit enhanced photocatalytic activity for uranium(VI) reduction under visible light .
- Fluorinated Polyimides : DPPAT-based polyimides demonstrate high thermal stability and solubility, making them suitable for gas separation membranes .
- Perovskite Solar Cells : Cationic COFs incorporating DPPAT improve device efficiency (up to 23.4%) and environmental stability .
Advanced Research Questions
Q. How can researchers optimize the integration of DPPAT into COFs to enhance photocatalytic efficiency?
Experimental design should focus on:
- Linker Functionalization : Introducing cationic groups (e.g., dimidium bromide) into COF backbones to improve charge separation, as shown in studies achieving 23.4% solar cell efficiency .
- Post-Synthetic Modification : Converting imine linkages in COFs to amide bonds via postsynthetic treatment, which enhances structural rigidity and electron transport .
- Solvent Selection : Polar aprotic solvents (e.g., dimethylacetamide) optimize crystallinity and porosity during COF assembly .
Q. What strategies resolve contradictions in reported thermal stability data for DPPAT-based polyimides?
Discrepancies often arise from synthesis variables. Methodological approaches include:
- Controlled Polymerization : Standardizing reaction temperatures (e.g., 180°C vs. 220°C) and monomer ratios to reduce batch-to-batch variability .
- Thermogravimetric Analysis (TGA) : Comparing decomposition profiles under inert vs. oxidative atmospheres to isolate material-specific stability .
- Cross-Linking Studies : Evaluating how fluorinated dianhydrides (e.g., 6FDA) vs. non-fluorinated analogs (BTDA) impact thermal resilience .
Q. What methodological considerations are critical when benchmarking DPPAT-containing COFs against other diamine linkers in energy applications?
Key factors include:
- Charge Carrier Mobility : Use time-resolved photoluminescence to compare exciton lifetimes in DPPAT-based COFs vs. alternatives like 1,5-naphthalenediamine (NDA) .
- Environmental Stability : Accelerated aging tests (e.g., 85°C/85% RH) to assess humidity resistance, as demonstrated in perovskite solar cell studies .
- Computational Modeling : Density Functional Theory (DFT) simulations to predict bandgap alignment and interfacial electron transfer efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
